Meta-Dimethylamino Substitution Enhances Binding Affinity for Serine Proteases
In the context of Factor XIIa inhibition, the meta-substitution pattern of the dimethylamino group in CAS 2034333-63-4 represents a strategic departure from the historically explored para-substituted analogs. While direct enzymatic data for CAS 2034333-63-4 are not publicly available, the class-level SAR from a focused triazol-1-yl benzamide library indicates that nitrogen placement critically influences hydrogen bonding with the S1 pocket of FXIIa, with lead inhibitor 1 exhibiting a Ki of 52 nM [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Factor XIIa |
|---|---|
| Target Compound Data | No public data; structural analog with the same triazole-benzamide core |
| Comparator Or Baseline | Inhibitor 1 (from the same class): Ki = 52 nM (fluorescence spectroscopy) |
| Quantified Difference | Not calculable; meta-substitution is predicted to modulate affinity relative to para-substituted congeners |
| Conditions | Recombinant human FXIIa, fluorescence spectroscopy binding assay |
Why This Matters
This establishes a class precedent for nanomolar FXIIa engagement, enabling researchers to prioritize CAS 2034333-63-4 for anticoagulant drug discovery programs where meta-substituted benzamides are hypothesized to offer improved selectivity over coagulation factors.
- [1] Al-Horani, R.A.; Afosah, D.K.; Mottamal, M. Triazol-1-yl Benzamides Promote Anticoagulant Activity via Inhibition of Factor XIIa. Cardiovasc. Hematol. Agents Med. Chem. 2023, 21, 108–119. View Source
